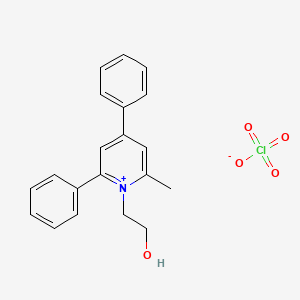

![molecular formula C20H21ClN4O2 B2558467 (E)-3-(2-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one CAS No. 2210222-95-8](/img/structure/B2558467.png)

(E)-3-(2-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

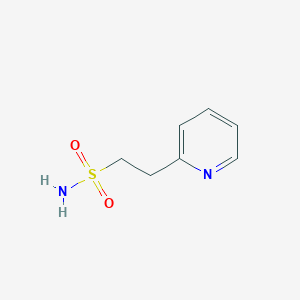

This compound is a complex organic molecule with several functional groups. It contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The presence of the pyrido[2,3-d]pyrimidin-8(5H)-yl group suggests that this compound may have interesting chemical properties and potential biological activity.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the morpholine ring, followed by the construction of the pyrido[2,3-d]pyrimidin-8(5H)-yl group. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound is quite complex. The morpholine ring provides a polar, hydrophilic region, while the chlorophenyl and pyrido[2,3-d]pyrimidin-8(5H)-yl groups are likely to be more hydrophobic. This could have implications for the compound’s solubility and its interactions with biological molecules .Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The presence of the morpholine ring suggests that it could act as a base, accepting a proton to form a morpholinium ion .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the morpholine ring is known to confer solubility in water and resistance to oxidation .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Antibacterial Activity

The research conducted by Ram C.Merugu, D.Ramesh, and B.Sreenivasulu (2010) highlights the utilization of microwave-assisted synthesis techniques for developing novel pyrimidines and thiazolidinones with significant antibacterial activity. This study showcases the importance of advanced synthetic methods in generating compounds with potential therapeutic applications, emphasizing the compound's role in antimicrobial research (Merugu, Ramesh, & Sreenivasulu, 2010).

Antimicrobial and Antitubercular Activities

Patel et al. (2003) explored the synthesis and biological activity of 2,4,6-Trisubstituted-1,3,5-s-triazines, which were derived from similar compounds, demonstrating significant antibacterial, antifungal, and antitubercular activities. This research underscores the compound's potential as a scaffold for developing agents against a variety of pathogens, highlighting its versatility in antimicrobial research (Patel, Desai, Desai, & Chikhalia, 2003).

Synthesis and Spectral Analysis in Drug Development

An array of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines synthesized by J. Thanusu, Kanagarajan, and M. Gopalakrishnan (2010) serves as an example of how detailed synthetic and spectral analysis contributes to the development of new drug candidates. Their work emphasizes the importance of chemical synthesis and structural characterization in creating compounds with potential pharmaceutical applications (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).

Anti-Inflammatory and Analgesic Agents

Farag et al. (2012) synthesized a series of new quinazolinone derivatives to evaluate their potential anti-inflammatory and analgesic activities. This study illustrates the compound's application in the discovery of new therapeutic agents aimed at treating pain and inflammation, highlighting the broader pharmacological potential of such molecules (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O2/c21-17-6-2-1-4-15(17)7-8-18(26)25-9-3-5-16-14-22-20(23-19(16)25)24-10-12-27-13-11-24/h1-2,4,6-8,14H,3,5,9-13H2/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXHKSXCHBWGLC-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=C(N=C2N(C1)C(=O)C=CC3=CC=CC=C3Cl)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CN=C(N=C2N(C1)C(=O)/C=C/C3=CC=CC=C3Cl)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

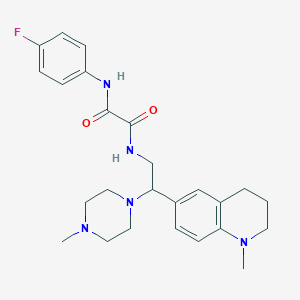

![16-(2,2,6,6-Tetramethylpiperidin-4-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2558388.png)

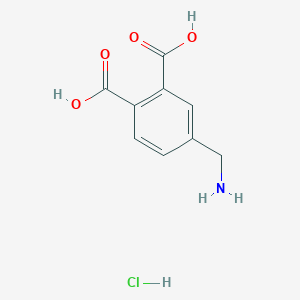

![3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbohydrazide](/img/structure/B2558390.png)

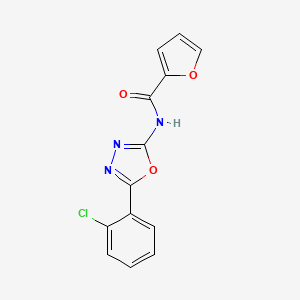

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2558391.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide](/img/structure/B2558396.png)

![4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2558398.png)

![1-(3,3-Diphenylpropyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2558400.png)

![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(4-methylphenyl) pyrrolidin-2-one](/img/structure/B2558401.png)

![Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate](/img/structure/B2558405.png)